molecular formula C18H22N4O4S B2594530 N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isobutyloxalamide CAS No. 899944-62-8

N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isobutyloxalamide

Cat. No.: B2594530
CAS No.: 899944-62-8
M. Wt: 390.46
InChI Key: DIQSVPPPZAFSDU-UHFFFAOYSA-N
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Description

Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . They are used as synthetic intermediates in the preparation of various chemicals and have applications in fields like biological, physical-chemical, material science, and industrial fields .


Synthesis Analysis

Pyrazoles can be synthesized through various methods. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . Another method involves the condensation of α,β-unsaturated aldehydes/ketones with substituted phenylhydrazine .


Molecular Structure Analysis

The pyrazole ring is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Chemical Reactions Analysis

Pyrazoles can undergo various chemical reactions. They can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .


Physical and Chemical Properties Analysis

Pyrazoles have diverse and valuable synthetical, biological, and photophysical properties . The specific properties of a pyrazole compound can depend on its particular structure and substituent groups.

Scientific Research Applications

Anti-HIV-1 Activity

  • A study synthesized a novel series of N′-(1-(aryl)ethylidene)-2-(5,5-dioxido-3-phenylbenzo[e]pyrazolo[4,3-c][1,2]thiazin-4(1H)-yl)acetohydrazides. Among these compounds, several showed promising anti-HIV-1 activity, with two compounds demonstrating potent activity and no toxicity in various cell lines (Aslam et al., 2014).

Anticancer and Anti-inflammatory Potential

  • Research on 1,3,4-oxadiazole and pyrazole novel derivatives, including those with structural similarities to the specified compound, revealed their potential for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Some compounds showed binding and moderate inhibitory effects in these assays (Faheem, 2018).

Anti-Tumor Agents

  • A series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety were synthesized and evaluated for their anti-tumor activities against hepatocellular carcinoma cell lines. This study highlighted the potential of these compounds as anti-tumor agents (Gomha et al., 2016).

Antimicrobial Activity

  • Pyrazole derivatives, including those structurally similar to the specified compound, were found to exhibit antimicrobial, anti-inflammatory, and analgesic activities. This underscores their potential application in developing new therapeutic agents (Zaki et al., 2016).

Corrosion Inhibition

  • Pyrazoline derivatives were studied for their effectiveness as corrosion inhibitors for mild steel in acidic media. This application highlights the industrial potential of such compounds (Lgaz et al., 2018).

Photovoltaic Applications

  • Research on bridged bithiophene-based conjugated polymers, including derivatives similar to the specified compound, explored their use in photovoltaic applications. This indicates their relevance in renewable energy technologies (Chen et al., 2010).

Future Directions

Pyrazoles are a focus of ongoing research due to their wide range of applications and potential for new discoveries . Future directions may include the development of new synthetic methods, exploration of new applications, and further investigation of their biological activities.

Properties

IUPAC Name

N'-[2-(3-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4S/c1-11(2)8-19-17(23)18(24)20-16-14-9-27(25,26)10-15(14)21-22(16)13-6-4-5-12(3)7-13/h4-7,11H,8-10H2,1-3H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIQSVPPPZAFSDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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